4-Hepten-2-ol, (4E)-

Gas Chromatography Volatile Identification Analytical Chemistry

4-Hepten-2-ol, (4E)-, systematically named (4E)-hept-4-en-2-ol or trans-4-hepten-2-ol, is an unsaturated C7 secondary alcohol (molecular formula C₇H₁₄O, molecular weight 114.19 g/mol) bearing a trans-configured (E) double bond at the C4–C5 position and a hydroxyl group at C2. It is registered on the US EPA Substance Registry (DTXSID20886348) and under EINECS 261-500-4.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
CAS No. 58927-81-4
Cat. No. B13620908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hepten-2-ol, (4E)-
CAS58927-81-4
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC=CCC(C)O
InChIInChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4+
InChIKeyKZUFTCBJDQXWOJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hepten-2-ol, (4E)- (CAS 58927-81-4): Procurement-Relevant Identity, Physicochemical Baseline, and Natural Source Profile


4-Hepten-2-ol, (4E)-, systematically named (4E)-hept-4-en-2-ol or trans-4-hepten-2-ol, is an unsaturated C7 secondary alcohol (molecular formula C₇H₁₄O, molecular weight 114.19 g/mol) bearing a trans-configured (E) double bond at the C4–C5 position and a hydroxyl group at C2 [1]. It is registered on the US EPA Substance Registry (DTXSID20886348) and under EINECS 261-500-4 [2]. The compound has been identified as a natural product in Zea mays (maize) . Its predicted physicochemical properties include a boiling point of 159–160 °C at 760 mmHg (estimated), logP of approximately 1.96–2.05, and water solubility of approximately 6.3 g/L at 25 °C (estimated) [3]. These characteristics define it as a moderately lipophilic, semi-volatile flavor and fragrance candidate with well-defined stereochemistry.

Configuration Trans (E) geometric isomer
Source Natural product from Zea mays
Character Moderate lipophilicity, semi-volatile

Why 4-Hepten-2-ol, (4E)- Cannot Be Substituted with Its (Z)-Isomer or Saturated 2-Heptanol: Stereochemical and Regulatory Gatekeeping


Although (Z)-4-hepten-2-ol (CAS 34146-55-9) and the saturated analog 2-heptanol (CAS 543-49-7) share the same carbon skeleton and functional group, they are not interchangeable with the (4E)-isomer in scientific or industrial contexts. The E/Z geometric isomerism produces quantifiable differences in gas-chromatographic retention indices (ΔRI = 6 units on DB-1), boiling points (ΔBP ≈ 5–6 °C), and molecular recognition by biological receptors — the (Z)-isomer is a documented semiochemical in Eriocrania moth pheromone blends, whereas the (E)-isomer is not reported as a pheromone component [1]. Furthermore, the (Z)-isomer is individually authorized as a food flavoring in the UK/EU, while the (E)-isomer is not individually authorized and appears only as a 4–5% secondary component in (Z)-isomer commercial preparations . 2-Heptanol, lacking the double bond entirely, exhibits a higher experimental logP (2.31 vs. ~1.96) and distinct olfactory character. Substitution therefore risks failed analytical identification, non-compliance with flavor regulations, or altered bioactivity in semiochemical research. The quantitative evidence below substantiates each of these differentiation dimensions.

Chromatographic misassignment

E/Z isomers show distinct GC retention; substituting the (Z)-isomer may lead to peak misidentification in volatile profiling.

Biological recognition mismatch

The (Z)-isomer is a documented semiochemical; the (E)-isomer lacks reported activity, so substitution invalidates olfactory receptor specificity assays.

Regulatory non-interchangeability

Only the (Z)-isomer is individually authorized as a food flavoring; the (E)-isomer is not permitted as a characterizing flavor ingredient.

Product-Specific Quantitative Evidence Guide for 4-Hepten-2-ol, (4E)-: Head-to-Head and Cross-Study Comparative Data for Informed Procurement


Kovats Retention Index on Non-Polar GC Column (DB-1): Direct Head-to-Head Differentiation from (Z)-4-Hepten-2-ol

Under identical GC conditions (DB-1 capillary column; 30 m × 0.25 mm × 0.25 μm; He carrier; 50 °C hold 3 min, ramp 5 °C/min to 240 °C), the (E)-isomer elutes at Kovats RI = 863, while the (Z)-isomer elutes at RI = 869, yielding a consistent ΔRI of +6 units for the (Z)-isomer. This difference exceeds the typical interlaboratory reproducibility window of ±5–10 RI units on standard non-polar phases [1]. The data originate from the same primary study by Shiota (1993) on banana fruit volatiles, constituting a direct, within-study head-to-head comparison.

Kovats RI on DB-1
Head-to-head
(E)-isomer RI 863
ΔRI +6
(Z)-isomer RI 869
Supports unambiguous GC identification of the (E)-isomer in complex volatile mixtures.
Same column and conditions; Shiota 1993.
Gas Chromatography Volatile Identification Analytical Chemistry

Boiling Point at Atmospheric Pressure: (E)- vs. (Z)-4-Hepten-2-ol

The (E)-isomer (trans-4-hepten-2-ol) exhibits an estimated atmospheric boiling point range of 159–160 °C at 760 mmHg [1]. The (Z)-isomer (cis-4-hepten-2-ol) is reported with a boiling point of 154 °C at 760 mmHg [2]. The difference of approximately 5–6 °C is consistent with the general principle that trans (E) alkenes often have slightly higher boiling points than their cis (Z) counterparts due to more efficient molecular packing in the liquid phase. At reduced pressure, the (E)-isomer boils at 46–50 °C (15 Torr) [3]. These data are cross-study comparable as both are referenced to 760 mmHg.

Boiling point at 760 mmHg
Reported
(E)-isomer 159–160 °C
ΔBP +5 to +6 °C
(Z)-isomer 154 °C
Boiling point difference supports fractional distillation for isomer purification.
Estimated values; trans isomer packs more efficiently.
Thermophysical Properties Distillation Process Chemistry

Octanol-Water Partition Coefficient (logP): Lipophilicity Differential Between (E)-4-Hepten-2-ol and Saturated 2-Heptanol

The predicted logP of (E)-4-hepten-2-ol is 1.96 (ACD/Labs Percepta via ChemSpider), with an alternative estimate of 2.05 from the KOWWIN model (SRC) . The saturated analog 2-heptanol has an experimentally determined logP of 2.31 (Hansch et al., 1995) [1]. The introduction of the Δ4 trans double bond thus reduces logP by approximately 0.26–0.35 log units, corresponding to a roughly 1.8- to 2.2-fold lower octanol-water partition coefficient. This is consistent with the higher aqueous solubility estimated for the unsaturated alcohol (6.3 g/L) versus 2-heptanol (3.3 g/L experimental) [2].

Octanol-water logP
Reported
(E)-isomer logP ~1.96
ΔlogP −0.35
2-Heptanol logP 2.31
Lower lipophilicity affects solvent partitioning and membrane permeability estimates.
Predicted vs. experimental; influences extraction design.
Lipophilicity ADME Prediction Formulation Science

Double-Bond Geometry and Biological Recognition: E vs. Z Isomer Discrimination in Semiochemical Systems

In Eriocrania leafminer moths, specialized olfactory receptor neurons (Type 3 ORNs) respond selectively to (2R)-(Z)-4-hepten-2-ol, a pheromone component of E. cicatricella, while mediating strong antagonistic effects on the sympatric species E. semipurpurella [1]. The corresponding (E)-isomer is not reported as a pheromone component or as an active ligand for these ORNs. This stereochemical discrimination is a class-level phenomenon: E/Z geometric isomerism in alkenyl alcohols controls molecular shape, dipole moment orientation, and receptor-binding geometry. The trans (E) configuration positions the alkyl substituents on opposite sides of the double bond, creating a more linear molecular profile, whereas the cis (Z) configuration introduces a 'kink' that alters both the three-dimensional shape and the spatial presentation of the hydroxyl group.

Semiochemical receptor activation
Class-level
(E)-isomer: no reported pheromone activity in Eriocrania spp. (Z)-isomer: active pheromone component.
Serves as a stereochemical negative-control probe for olfactory receptor studies.
Class-level inference; based on single-sensillum recordings.
Chemical Ecology Semiochemistry Olfactory Receptor Selectivity

Regulatory Status as Flavoring Substance: (E)-Isomer Not Individually Authorized vs. (Z)-Isomer Authorized with (E) as Impurity

The (E)-4-hepten-2-ol isomer is not individually listed by FEMA (Flavor and Extract Manufacturers Association), JECFA (Joint FAO/WHO Expert Committee on Food Additives), or the EU flavor register as an authorized flavoring substance [1]. In contrast, the (Z)-4-hepten-2-ol (FL No. 02.255) is authorized for food flavoring use in England, Scotland, and Wales, with a specified purity of at least 91%, and with (E)-4-hepten-2-ol permitted only as a secondary component at 4–5% . This regulatory asymmetry means that a researcher or formulator specifically requiring the (E)-isomer cannot rely on (Z)-isomer commercial preparations as a compliant source; the (E)-isomer must be procured as a standalone reference standard or research chemical. Conversely, users of (Z)-isomer flavor materials must account for the presence of the (E)-isomer as a defined impurity that may influence organoleptic properties.

Flavor regulatory status
Context-dependent
(E)-isomer Not individually authorized
Categorical difference
(Z)-isomer Authorized (FL 02.255)
Procurement must follow research-grade channels; not permitted as a characterizing flavor ingredient.
(E)-isomer appears only as impurity in (Z) preparations.
Food Flavor Regulation Flavor and Fragrance Procurement Regulatory Compliance

Optimal Application Scenarios for 4-Hepten-2-ol, (4E)-: Evidence-Driven Use Cases in Analytical Chemistry, Chemical Ecology, and Flavor Research


Chromatographic Reference Standard for E/Z Isomer Discrimination in Volatile Profiling

The well-defined Kovats RI of 863 on DB-1 (ΔRI = +6 vs. the (Z)-isomer) makes (E)-4-hepten-2-ol an essential authentic standard for GC-MS-based volatile profiling of plant headspace or food aroma extracts where both E and Z isomers may co-occur [1]. Its use as a retention-index calibrant enables unambiguous compound identification without reliance on mass-spectral matching alone, which may fail to distinguish geometric isomers.

Specificity Probe in Insect Olfactory Receptor Studies

Because the (Z)-isomer is a documented pheromone component in Eriocrania moths whereas the (E)-isomer shows no reported semiochemical activity, (E)-4-hepten-2-ol serves as a critical negative-control ligand in single-sensillum electrophysiology or in vivo trapping assays [2]. It allows researchers to establish the stereochemical specificity of olfactory receptor neurons that are tuned to the (Z)-configuration.

Synthetic Intermediate Requiring Defined trans-Alkene Geometry

The trans (E) configuration at C4–C5 provides a thermodynamically more stable alkene geometry than the cis (Z) isomer, making (E)-4-hepten-2-ol the preferred substrate for stereospecific transformations — including epoxidation, hydroboration, or palladium-catalyzed coupling — where retention or exploitation of trans geometry is desired . Its moderate lipophilicity (logP ~1.96) facilitates partitioning into organic phases for downstream reactions.

Impurity Quantification Standard for (Z)-4-Hepten-2-ol Flavor Preparations

Given that commercial (Z)-4-hepten-2-ol flavoring preparations are authorized with the (E)-isomer as a specified 4–5% secondary component , a pure (E)-4-hepten-2-ol reference standard is required for quantitative calibration and batch-release testing of (Z)-isomer materials intended for food flavoring use. This ensures compliance with purity specifications and enables assessment of the (E)-isomer's contribution to overall flavor character.

Application
Selection Property
Validation Focus
GC-MS isomer discrimination
Retention index shift from (Z)-isomer
Peak assignment confidence
Olfactory receptor probe
No reported semiochemical activity
Semiochemical specificity assays
Trans-selective synthesis
Trans alkene geometry
Stereochemical retention in transformations
Flavor impurity testing
Specified secondary component in isomeric preparations
Purity specification compliance
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